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Compound of Interest

Compound Name: PF-543 hydrochloride

Cat. No.: B610051 Get Quote

Introduction and Application Notes
PF-543 hydrochloride is a potent, selective, and reversible inhibitor of sphingosine kinase 1

(SPHK1), a critical enzyme in cellular signaling.[1][2][3] SPHK1 catalyzes the phosphorylation

of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous

cellular processes, including cell proliferation, survival, inflammation, and migration.[1] By

competitively inhibiting SPHK1 with respect to its substrate, sphingosine, PF-543 effectively

reduces the levels of S1P and increases sphingosine levels, thereby shifting the cellular

sphingolipid balance towards apoptosis and cell cycle arrest.[1][4]

With an IC50 of 2 nM and a Ki of 3.6 nM for SPHK1, PF-543 demonstrates over 100-fold

selectivity for SPHK1 compared to its isoform, SPHK2.[3] This high selectivity minimizes off-

target effects, making it an invaluable tool for investigating the specific roles of SPHK1 in

various physiological and pathological conditions. In vivo, PF-543 has shown therapeutic

potential in a range of disease models, including cancer, inflammation, fibrosis, and sickle cell

disease.[4][5][6] However, researchers should note that PF-543 has demonstrated poor

metabolic stability and rapid clearance in vivo, which may necessitate careful consideration of

dosing frequency and route of administration to maintain effective concentrations at the target

site.[1][7]

Mechanism of Action: The SPHK1/S1P Signaling
Pathway
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PF-543 hydrochloride exerts its effect by targeting the SPHK1 enzyme. The diagram below

illustrates the sphingolipid metabolic pathway and the inhibitory action of PF-543.

Cellular Sphingolipid Metabolism

Cellular Outcomes

Sphingosine

Sphingosine-1-Phosphate (S1P)

 Phosphorylation

Apoptosis Cell Proliferation
& Survival Inflammation

SPHK1 EnzymePF-543

Click to download full resolution via product page

Caption: SPHK1 pathway and PF-543 inhibition.

Quantitative Data Summary
The following table summarizes quantitative data from various in vivo studies using PF-543
hydrochloride. This data can serve as a starting point for experimental design.
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Animal Model Dosage
Route of
Administration

Dosing
Frequency

Key Findings

Mice (Hypoxic-

induced

Pulmonary

Arterial

Hypertension)

1 mg/kg
Intraperitoneal

(i.p.)

Every other day

for 21 days

Reduced right

ventricular

hypertrophy; no

effect on

vascular

remodeling.[3]

Mice (Hypoxic-

induced

Pulmonary

Arterial

Hypertension)

10 mg/kg
Intraperitoneal

(i.p.)

Single dose

(24h)

Induced a

decrease in

SPHK1

expression in

pulmonary

vessels.[8]

Mice (Colorectal

Cancer

Xenograft - HCT-

116)

Not specified Intravenous Not specified

Suppressed

tumor growth

and improved

survival.[9]

Mice (Acute

Myeloid

Leukemia

Xenograft)

Not specified Not specified Not specified

Did not affect

murine

hematopoiesis.

[1]

Mice (Dextran

Sodium Sulfate-

Induced Colitis)

Not specified Not specified Not specified

Reduced weight

loss and

diarrhea.[1]

Mice (Transgenic

Sickle Cell

Disease Model)

Not specified Not specified Not specified

Prevented

sickling,

hemolysis, and

inflammation.[10]

C57BL/6 Mice

(Dysfunctional

Hypertrophy)

1 mg/kg Intraperitoneal

(i.p.)

Not specified Reduced

dysfunctional

hypertrophy and

protected against
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cardiomyocyte

apoptosis.

Pharmacokinetic Profile: In mice dosed intraperitoneally with 10 mg/kg or 30 mg/kg, PF-543

exhibited a short half-life (T1/2) of 1.2 hours in blood samples.[2][3][8]

Detailed In Vivo Experimental Protocol
This protocol provides a general guideline for in vivo administration of PF-543 in mice. It should

be adapted based on the specific animal model and experimental objectives.

Materials
PF-543 hydrochloride

Dimethyl sulfoxide (DMSO), sterile

Phosphate-buffered saline (PBS), sterile, pH 7.4

Appropriate animal model (e.g., C57BL/6 mice, immunodeficient mice for xenografts)

Sterile syringes and needles (e.g., 27-gauge)

Animal scale and monitoring equipment

Preparation of Dosing Solution
Stock Solution: Prepare a stock solution of PF-543 hydrochloride in DMSO. For example,

dissolve 5 mg of PF-543 in 1 mL of DMSO to create a 5 mg/mL stock. Store stock solutions

as per manufacturer recommendations, typically at -20°C.

Working Solution: For in vivo administration, the DMSO stock solution must be diluted in a

suitable vehicle. A commonly used vehicle is PBS containing a low percentage of DMSO to

ensure solubility while minimizing toxicity.[1]

Example for a 1 mg/kg dose in a 20g mouse:

The total dose required is 0.02 mg (1 mg/kg * 0.02 kg).
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If the desired injection volume is 100 µL (0.1 mL), the final concentration of the working

solution needs to be 0.2 mg/mL (0.02 mg / 0.1 mL).

To prepare 1 mL of this working solution, take 40 µL of the 5 mg/mL DMSO stock

solution and add it to 960 µL of sterile PBS. This results in a final DMSO concentration

of 4%.

Important: Always prepare fresh dilutions for each day of administration. Ensure the solution

is clear and free of precipitation before injection.[2] A vehicle control group should be

administered the same final concentration of DMSO in PBS.

Administration
Route: The most common route of administration for PF-543 in mice is intraperitoneal (i.p.)

injection.

Frequency: Dosing frequency often ranges from every other day to daily, depending on the

experimental duration and the compound's short half-life.[1][2] For long-term studies, dosing

every other day is often used to maintain target inhibition while minimizing potential toxicity.

[1]

Procedure:

Acclimatize animals to the facility for at least one week before the experiment.

Randomize animals into treatment and control groups.

Weigh the animal to calculate the precise injection volume.

Administer the prepared PF-543 working solution or vehicle control via i.p. injection.

Monitoring and Endpoint Analysis
Animal Health: Monitor the body weight of the animals regularly (e.g., 2-3 times per week).[1]

Observe the animals daily for any clinical signs of toxicity, such as changes in appearance,

behavior, or activity levels.[1] Long-term administration at doses up to 5 mg/kg has been

reported to be generally well-tolerated in mice.[1]
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Target Engagement: To confirm that PF-543 is effectively inhibiting SPHK1, measure S1P

levels in plasma or target tissues at the end of the study.[1] This can be performed using

methods like liquid chromatography coupled with mass spectrometry (LC-MS/MS).[4]

Efficacy Assessment: The primary endpoints will depend on the disease model. For example,

in a cancer xenograft model, tumor volume should be measured regularly. In an inflammation

model, relevant inflammatory markers could be assessed.

Terminal Procedures: At the conclusion of the study, perform a gross necropsy to examine

major organs.[1] Collect blood for hematological and clinical chemistry analysis, and collect

tissues for histopathological examination or further molecular analysis.[1]

General Experimental Workflow
The following diagram outlines a logical workflow for conducting an in vivo study with PF-543.
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Caption: General workflow for an in vivo PF-543 study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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